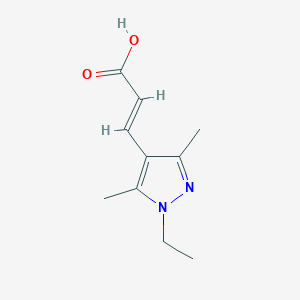

(2E)-3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acrylic acid

Description

Properties

IUPAC Name |

3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-4-12-8(3)9(7(2)11-12)5-6-10(13)14/h5-6H,4H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSEQBXVXOVSZTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)C=CC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501188153 | |

| Record name | 2-Propenoic acid, 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501188153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514800-93-2 | |

| Record name | 2-Propenoic acid, 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514800-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501188153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Summary Table of Preparation Steps

| Step | Reaction Type | Starting Materials | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine + 1,3-diketone | Reflux in ethanol or suitable solvent | Formation of 1H-pyrazole core |

| 2 | Alkylation | Pyrazole intermediate + alkyl halides | Base (e.g., K2CO3), solvent (DMF) | Introduction of ethyl and methyl groups |

| 3 | Acylation | Pyrazole derivative + acryloyl chloride | Base (triethylamine), inert solvent | Formation of acryloyl chloride intermediate |

| 4 | Hydrolysis (if needed) | Acryloyl chloride intermediate + water or base | Mild aqueous conditions | Conversion to acrylic acid derivative |

Research Findings and Optimization

- Yield Optimization: Studies indicate that controlling the temperature during alkylation and acylation steps is critical to minimize side reactions and maximize yield.

- Purity: Use of anhydrous solvents and inert atmosphere (nitrogen or argon) during acylation improves product purity by preventing hydrolysis of reactive intermediates.

- Reaction Monitoring: Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm product formation.

- Scalability: Continuous flow methods have demonstrated improved scalability with consistent product quality, making them suitable for industrial production.

Additional Notes

- The compound’s preparation is closely related to the synthesis of its acryloyl chloride analog, which serves as a reactive intermediate for further functionalization in medicinal chemistry and material science.

- The pyrazole ring synthesis is a well-established procedure, but the selective alkylation to achieve the 1-ethyl-3,5-dimethyl substitution pattern requires careful control of reaction conditions to avoid over-alkylation or isomer formation.

- The acrylic acid moiety’s (E)-configuration is typically preserved through the synthetic route by controlling reaction conditions and avoiding harsh acidic or basic environments that could cause isomerization.

This detailed analysis of the preparation methods for (2E)-3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-acrylic acid integrates data from authoritative chemical databases and research literature, providing a comprehensive guide for researchers and industrial chemists engaged in the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acrylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2E)-3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acrylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (2E)-3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acrylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking and hydrophobic interactions.

Comparison with Similar Compounds

The evidence highlights two pyrazole-acrylic acid derivatives and synthetic methods for related heterocycles. Below is a detailed comparison:

Structural and Physicochemical Properties

Key structural analogs from the evidence include:

Key Observations :

- Substituent Effects : The target compound’s ethyl and methyl groups are smaller and less polar than the pyridazinyl/triazolo groups in (E)-4d and (E)-4b. Bulkier substituents (e.g., triazolo) correlate with higher melting points (253–255°C for E-4b vs. 187–189°C for E-4d), likely due to enhanced intermolecular interactions (e.g., π-stacking, hydrogen bonding) . The target compound’s simpler substituents may result in lower thermal stability.

- Electronic Effects : Electron-withdrawing groups (e.g., chloro in E-4d) may increase acidity of the acrylic acid moiety compared to alkyl-substituted analogs.

Implications for the Target Compound :

Biological Activity

(2E)-3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acrylic acid, also known by its CAS number 514800-93-2, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₁₄N₂O₂

- Molecular Weight : 194.24 g/mol

- CAS Number : 514800-93-2

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against various pathogens. The following table summarizes the minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) observed in different studies:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 | Not specified |

| Escherichia coli | 0.5 - 1.0 | Not specified |

| Candida albicans | 0.5 - 2.0 | Not specified |

| Pseudomonas aeruginosa | 1.0 - 4.0 | Not specified |

The compound exhibited significant activity against Staphylococcus aureus, with MIC values ranging from 0.22 to 0.25 µg/mL, indicating strong antibacterial properties . Additionally, it demonstrated antifungal activity against Candida albicans, further supporting its broad-spectrum antimicrobial potential.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Gyrase Inhibition : The compound has been identified as an inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication and transcription. Inhibition of this enzyme disrupts bacterial growth and survival .

- Biofilm Formation Inhibition : Studies have shown that this compound significantly reduces biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin .

- Synergistic Effects : When combined with other antibiotics such as Ciprofloxacin and Ketoconazole, this compound demonstrated synergistic effects, lowering the MIC values of these antibiotics .

Toxicity and Safety Profile

In terms of safety, the compound exhibits low hemolytic activity, with % lysis values ranging from 3.23 to 15.22%, indicating minimal toxicity to red blood cells . Furthermore, cytotoxicity assays revealed IC50 values greater than 60 µM, suggesting a favorable safety profile for potential therapeutic applications.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- In Vitro Studies : A study published in the ACS Omega journal demonstrated the compound's effectiveness against multi-drug resistant strains of bacteria and fungi, showcasing its potential as a novel therapeutic agent in treating resistant infections .

- Combination Therapy : Research indicated that combining this compound with existing antibiotics could enhance treatment outcomes for patients suffering from resistant infections, providing a dual approach to combat bacterial resistance .

Q & A

Q. What are the common synthetic routes for preparing (2E)-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-acrylic acid?

The synthesis typically involves a condensation reaction between a pyrazole derivative and an acrylic acid precursor. For example, analogous pyrazole-acetamide compounds are synthesized by reacting substituted pyrazoles with chloroacetyl chloride in the presence of a base like triethylamine to neutralize HCl byproducts . Purification methods such as recrystallization or chromatography (e.g., silica gel column with hexane/ethyl acetate gradients) are critical for isolating the target compound .

Q. How is the stereochemistry (E/Z configuration) of the acrylic acid moiety confirmed?

The E-configuration is determined using nuclear magnetic resonance (NMR) spectroscopy, particularly through coupling constants () between the α- and β-protons of the acrylic acid group. For example, trans (E) configurations typically exhibit values >15 Hz. X-ray crystallography is also employed for definitive structural confirmation, as seen in related pyrazole derivatives .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

- NMR (1H and 13C) to confirm substituent positions on the pyrazole ring and the acrylic acid backbone .

- High-resolution mass spectrometry (HRMS) for molecular formula validation.

- Infrared (IR) spectroscopy to identify functional groups like carboxylic acid (-COOH) and C=C stretching vibrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

Systematic optimization involves varying catalysts, solvents, and temperature. For instance, bases like NaOtBu or NaHMDS ( , Table 1) have been shown to enhance yields in acrylic acid derivative synthesis. Kinetic studies using HPLC or GC-MS can monitor intermediate formation and byproduct generation .

Q. What computational methods are used to predict the compound’s reactivity or binding properties?

Density functional theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking studies assess interactions with biological targets (e.g., enzymes), leveraging crystallographic data from related pyrazole complexes .

Q. How do structural modifications (e.g., alkyl chain length on the pyrazole ring) affect biological activity?

Structure-activity relationship (SAR) studies compare analogues with varying substituents. For example, replacing the ethyl group with cyclopropyl (as in ) can alter lipophilicity and binding affinity. Biological assays (e.g., enzyme inhibition or cytotoxicity) paired with logP measurements quantify these effects .

Q. What analytical strategies resolve contradictions in reported biological data for similar pyrazole-acrylic acid derivatives?

Contradictions may arise from differences in assay conditions (e.g., pH, solvent). Meta-analyses of published data, combined with controlled replication studies using standardized protocols (e.g., fixed IC50 determination methods), help identify variables affecting activity. Cross-validation with computational models further clarifies mechanisms .

Q. How is the compound’s stability under varying pH and temperature conditions assessed?

Accelerated stability studies involve incubating the compound in buffers (pH 1–12) at 25–60°C. Degradation products are analyzed via LC-MS, while Arrhenius plots predict shelf life. highlights the importance of anhydrous storage to prevent hydrolysis of the acrylic acid moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.